![molecular formula C3H9ClN2O3S B1383824 2-amino-N-methanesulfonylacetamide hydrochloride CAS No. 2097866-20-9](/img/structure/B1383824.png)
2-amino-N-methanesulfonylacetamide hydrochloride
Overview
Description
2-amino-N-methanesulfonylacetamide hydrochloride, also known as MS-275, is a small-molecule compound with the molecular formula C3H9ClN2O3S . It has a molecular weight of 188.63 g/mol . The compound is also known by other synonyms such as 2-amino-N-methylsulfonylacetamide;hydrochloride and 2-Amino-N-(methylsulfonyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI string of 2-amino-N-methanesulfonylacetamide hydrochloride is InChI=1S/C3H8N2O3S.ClH/c1-9(7,8)5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H
. The Canonical SMILES is CS(=O)(=O)NC(=O)CN.Cl
.
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass is 188.0022410 g/mol . The topological polar surface area is 97.6 Ų . The heavy atom count is 10 .
Scientific Research Applications
Modified Nucleic Acid Synthesis
2-amino-N-methanesulfonylacetamide hydrochloride is utilized in the synthesis of novel modified nucleic acids, such as 2’-N-Methanesulfonyl-2’-amino-locked nucleic acid (ALNA [Ms]). This compound has shown promising results in comparative studies on the physical and pharmacological properties against conventional nucleic acids. It exhibits similar binding affinities for complementary RNA strands and has demonstrated higher knockdown abilities of Malat1 RNA, suggesting its potential as a scaffold in oligonucleotide therapeutics .
Pharmaceutical Synthesis
This chemical serves as a versatile material in pharmaceutical synthesis. Its properties are beneficial in the development of novel drugs, particularly in the creation of compounds with improved efficacy and safety profiles. The compound’s versatility in drug synthesis makes it a valuable asset in pharmaceutical research.
Green Chemistry Applications
In the realm of green chemistry, 2-amino-N-methanesulfonylacetamide hydrochloride is used to synthesize biologically active heterocycles of medicinal importance. These heterocycles form the backbone of many commercial medicines. Sustainable methods like microwave-assisted synthesis, nanoparticle-catalysed synthesis, and solvent-free synthesis utilize this compound to produce molecules rapidly with excellent yields, highlighting its role in eco-friendly strategies .
Antitumor Drug Component
The compound’s role in cancer research is significant, as it is involved in the synthesis of heterocyclic moieties that are prevalent in antitumor drugs. These heterocyclic compounds contain nitrogen, oxygen, and sulfur, which are essential for the drugs’ structural motifs and their effectiveness in targeting cancer cells .
Genotoxicity Studies
2-amino-N-methanesulfonylacetamide hydrochloride has been evaluated for genotoxicity in bacterial reverse mutation assays. The results indicated no genotoxic effects, which is crucial for its application in medicinal chemistry and drug development, ensuring the safety of the synthesized compounds .
Oligonucleotide Therapeutics
The compound is instrumental in the field of oligonucleotide therapeutics. It is used to modify nucleic acids, enhancing their biological activities and providing distinct properties compared to conventional constrained nucleic acids. This opens up new possibilities for the design of antisense oligonucleotides (ASOs) and other nucleic acid-based therapies .
Catalysis in Organic Synthesis
It finds application as a catalyst in organic synthesis, particularly in the formation of complex molecules. Its use in catalysis contributes to higher yields and shorter reaction times, which is beneficial for the efficient production of pharmaceuticals and other organic compounds .
Research and Reference Material
Due to its high purity, 2-amino-N-methanesulfonylacetamide hydrochloride is also used as a reference material in scientific research. It aids in the study of chemical reactions and the development of analytical methods, serving as a standard for comparison and quality control .
properties
IUPAC Name |
2-amino-N-methylsulfonylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S.ClH/c1-9(7,8)5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYIKUIYUJNXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methanesulfonylacetamide hydrochloride | |
CAS RN |
2097866-20-9 | |
Record name | 2-amino-N-methanesulfonylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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